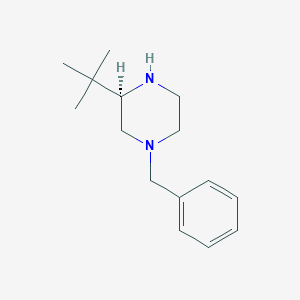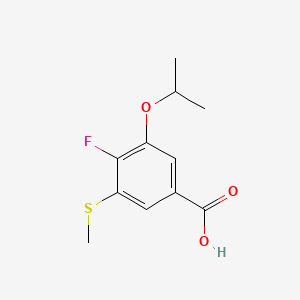
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzoic acid core. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium or copper catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The isopropoxy and methylthio groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
- 3-Fluoro-4-(methylthio)benzoic acid
Uniqueness
4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. The presence of the isopropoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H13FO3S |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13FO3S/c1-6(2)15-8-4-7(11(13)14)5-9(16-3)10(8)12/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
PNDDPKBAKRNAEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=CC(=C1)C(=O)O)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)

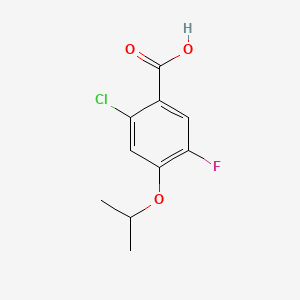
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
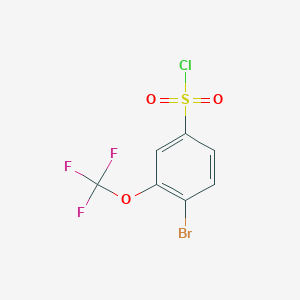
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)


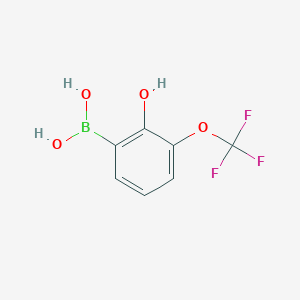

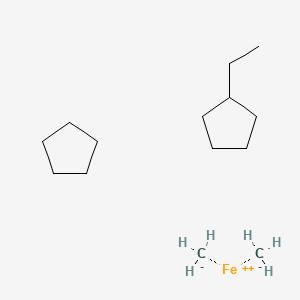
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
